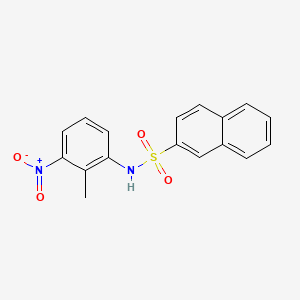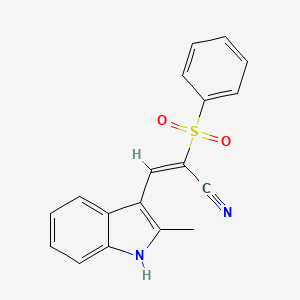
2-(2-fluorophenyl)-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenyl)-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile, also known as FPhOx, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of oxazole derivatives, which have been found to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of 2-(2-fluorophenyl)-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to modulate the activity of neurotransmitters such as dopamine and serotonin. This compound has also been shown to have antioxidant properties and to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have antidepressant effects in animal models of depression and to reduce anxiety-like behavior in animal models of anxiety disorders.
实验室实验的优点和局限性
One of the major advantages of 2-(2-fluorophenyl)-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the biological pathways involved in inflammation, pain, and neurodegeneration. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in vivo.
未来方向
There are several potential future directions for research on 2-(2-fluorophenyl)-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another area of interest is the investigation of this compound in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or selective serotonin reuptake inhibitors (SSRIs), to determine if there is a synergistic effect. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic applications in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of inflammation, pain, and neurodegenerative diseases. Its high potency and selectivity make it a useful tool for studying biological pathways, and further research is needed to fully understand its mechanism of action and potential clinical applications.
合成方法
The synthesis of 2-(2-fluorophenyl)-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile involves the reaction of 2-fluorobenzoic acid with ethyl 2-aminooxazole-4-carboxylate in the presence of triethylamine and N,N'-carbonyldiimidazole. The resulting intermediate is then reacted with 4-phenylpiperazine to yield this compound. This method has been optimized to produce high yields of this compound with good purity.
科学研究应用
2-(2-fluorophenyl)-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and antidepressant activities. In addition, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(2-fluorophenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O/c21-17-9-5-4-8-16(17)19-23-18(14-22)20(26-19)25-12-10-24(11-13-25)15-6-2-1-3-7-15/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRXARKSYWFDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(N=C(O3)C4=CC=CC=C4F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5803460.png)

![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide](/img/structure/B5803472.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5803507.png)
methyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5803515.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5803520.png)





![N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5803562.png)
![7-methyl-9-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5803569.png)